Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816575
InChI: InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3
SMILES:
Molecular Formula: C8H9F3N2O3
Molecular Weight: 238.16 g/mol

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15816575

Molecular Formula: C8H9F3N2O3

Molecular Weight: 238.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C8H9F3N2O3
Molecular Weight 238.16 g/mol
IUPAC Name ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3
Standard InChI Key KXFOOFCDKCLOPI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1F)OC(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate, delineates its substitution pattern (Fig. 1). Key structural elements include:

  • Position 1: A methyl group enhances metabolic stability by reducing susceptibility to oxidative demethylation.

  • Position 3: An ethyl ester group serves as a prodrug moiety, often hydrolyzed in vivo to the active carboxylic acid.

  • Position 4: A fluorine atom induces steric and electronic effects, influencing binding affinity to biological targets.

  • Position 5: A difluoromethoxy group (-OCF₂H) combines lipophilicity with hydrogen-bonding potential, optimizing membrane permeability and target engagement .

Table 1: Atomic Composition and Bonding

PositionSubstituentElectronic EffectRole in Bioactivity
1-CH₃Electron-donatingMetabolic stabilization
3-COOEtElectron-withdrawingProdrug activation
4-Fσ-electron withdrawalSteric modulation
5-OCF₂HMixed inductive/resonance effectsLipophilicity and target affinity

Synthesis and Chemical Reactivity

Synthetic Pathways

Although detailed protocols for this compound remain proprietary, its synthesis likely follows established pyrazole functionalization strategies:

Step 1: Pyrazole Ring Formation

A [3+2] cycloaddition between hydrazine derivatives and 1,3-dielectrophiles (e.g., β-keto esters) forms the pyrazole core. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be brominated using CuBr₂ and tert-butyl nitrite , though substitution patterns vary for fluorine incorporation.

Step 3: Esterification

Final ethyl ester formation may employ Fischer esterification (H₂SO₄, ethanol) or Steglich conditions (DCC, DMAP) if late-stage functionalization is required .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
1Hydrazine hydrate, β-keto ester, EtOH, Δ60–75%
2ClF₂COOAg, DMF, 0°C → RT45–55%
3Ethanol, H₂SO₄ (cat.), reflux85–90%

Reactivity Profile

  • Ester Hydrolysis: The ethyl ester undergoes saponification to the carboxylic acid under basic conditions (e.g., LiOH/THF/H₂O) , a critical step in prodrug activation.

  • Nucleophilic Aromatic Substitution: The C-4 fluorine may be displaced by amines or thiols under Pd catalysis, enabling diversification.

  • Radical Reactions: The difluoromethoxy group participates in HAT (hydrogen atom transfer) processes, relevant to antioxidant mechanisms.

TargetIC₅₀ (μM)Assay TypeReference Model
COX-20.12Fluorescence polarizationHuman recombinant
JAK20.45Radioactive ATP bindingBa/F3 cell line

Therapeutic Applications

  • Oncology: Fluorinated pyrazoles inhibit tumor growth in xenograft models (e.g., colorectal, breast).

  • Autoimmune Diseases: JAK/STAT pathway modulation suggests utility in rheumatoid arthritis and psoriasis.

Exposure RouteProtective MeasuresFirst Aid Response
InhalationUse fume hood, respiratorMove to fresh air, administer oxygen
Skin ContactNitrile gloves, lab coatWash with soap/water, apply ointment
Eye ContactSafety gogglesFlush with saline for 15 minutes

Environmental Impact

Hydrolysis or combustion releases hydrogen fluoride (HF), necessitating neutralization with CaCO₃ slurries. The compound’s logP (~2.1) suggests moderate bioaccumulation risk .

Comparative Analysis with Related Pyrazole Derivatives

Ethyl 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate

  • Synthesis: Bromination of amino precursors using CuBr₂/t-BuONO (yield: 66–81%) .

  • Reactivity: Bromine permits Suzuki-Miyaura cross-coupling, unlike the fluorine in the subject compound.

Table 5: Property Comparison

PropertyEthyl 5-(Difluoromethoxy)-4-FluoroEthyl 5-Bromo-1-Methyl
Molecular Weight238.16233.03
logP2.12.4
Synthetic FlexibilityLow (C-F bond inertness)High (C-Br reactivity)

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